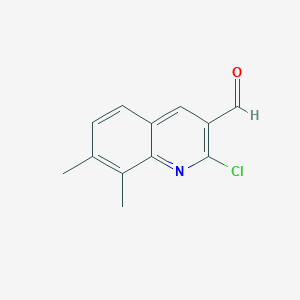

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVEHFRQCFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354993 | |

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323196-70-9 | |

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. The document details the established synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1] The title compound, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is most effectively achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[2][3][4]

Synthesis Pathway

The primary and most direct route for the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]

The synthesis commences with N-(2,3-dimethylphenyl)acetamide as the starting material. This compound is subjected to the Vilsmeier-Haack reagent, leading to the formation of the target molecule.[8]

References

- 1. Buy 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde [smolecule.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. chemijournal.com [chemijournal.com]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Physicochemical Properties

Quantitative data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is limited in publicly accessible literature. The following tables summarize the available information, including predicted values and data from crystallographic analysis.

| Identifier | Value |

| IUPAC Name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde |

| CAS Number | 323196-70-9 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Canonical SMILES | CC1=C(C=C2C(=C1)N=C(C=C2C=O)Cl)C |

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 370.8 ± 37.0 °C (Predicted) | ChemicalBook |

| pKa | -0.77 ± 0.50 (Predicted) | ChemicalBook |

| Solubility | Data not available for common solvents (water, ethanol, DMSO, acetone) | - |

Crystal Structure Data

Crystallographic analysis provides detailed insights into the molecular structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

| Crystal System | Space Group | Unit Cell Dimensions |

| Orthorhombic | Pnma | a = 20.4542(13) Å, b = 6.7393(4) Å, c = 7.5675(4) Å |

Spectroscopic Data

Experimental Protocols

The primary method for the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at 0-5 °C.

-

N-(2,3-dimethylphenyl)acetamide is then added to the Vilsmeier reagent.

-

The reaction mixture is heated to around 90°C. The reaction time can vary, and it is monitored for completion.

-

After the reaction is complete, the mixture is cooled and poured onto crushed ice.

-

The resulting precipitate, which is the crude 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, is collected by filtration and dried.

-

The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate.

Visualizations

Synthesis Workflow: Vilsmeier-Haack Reaction

The following diagram illustrates the general workflow for the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a quinoline derivative of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocol, and crystallographic data.

Chemical Identity and Structure

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a substituted quinoline carrying a chlorine atom at the 2-position, a formyl group at the 3-position, and two methyl groups at the 7- and 8-positions.

Structure:

Physicochemical and Crystallographic Data

The primary quantitative data available for this compound comes from single-crystal X-ray diffraction studies.[2][3] These data provide precise information on its solid-state structure and molecular geometry.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.66 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 20.4542(13) Åb = 6.7393(4) Åc = 7.5675(4) Å |

| Unit Cell Volume (V) | 1043.16(11) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 290 K |

Table 1: Summary of Physicochemical and Crystallographic Data.[2][3]

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds and for the synthesis of quinolines from N-arylacetamides.[4]

Experimental Protocol

The following protocol is based on the reported synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.[2][3]

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N-(2,3-dimethylphenyl)acetamide

-

Petroleum ether

-

Ethyl acetate

-

Ice

Procedure:

-

Preparation of the Vilsmeier-Haack Adduct: A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).

-

Reaction with Acetanilide Derivative: The prepared adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).

-

Heating: The reaction mixture is heated at 353 K (80 °C) for 15 hours.

-

Work-up: The mixture is then poured onto ice. The resulting white product is collected by filtration and dried.

-

Purification: The crude compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield the final product.[2][3]

Diagrams and Workflows

Synthesis Workflow

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde follows a clear, multi-step process involving the formation of the electrophilic Vilsmeier reagent, followed by cyclization of the N-arylacetamide.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the title compound.

References

Vilsmeier-Haack Synthesis of Substituted Quinolines: An In-depth Technical Guide

The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive overview of its application in the synthesis of substituted quinolines, a critical scaffold in medicinal chemistry and materials science.[1][3] The reaction offers an efficient and regioselective route to functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[4] These products serve as valuable intermediates for constructing more complex heterocyclic systems, including potential anticancer agents.

Core Reaction and Mechanism

The Vilsmeier-Haack synthesis of quinolines typically involves the reaction of an N-arylacetamide with the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic chloroiminium salt then drives the cyclization of the acetanilide to form the quinoline ring.[7]

The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][7]

-

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization: The intermediate undergoes an intramolecular cyclization.

-

Dehydration and Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable, aromatic 2-chloro-3-formylquinoline.

The general mechanism is outlined in the diagram below.

Experimental Protocols

The synthesis is typically a two-stage procedure involving the preparation of the N-arylacetamide followed by the Vilsmeier-Haack cyclization.[3][5]

General Protocol for N-Arylacetamide Synthesis

The starting N-arylacetamides are readily prepared from the corresponding anilines.[3]

-

Reaction Setup: In a conical flask, combine the substituted aniline (e.g., 5 ml), acetic anhydride (5 ml), and glacial acetic acid (5 ml).[3]

-

Reflux: Shake the mixture thoroughly and reflux for approximately 60 minutes using an air condenser.[3][5]

-

Work-up: Pour the hot reaction mixture into ice-cold water (e.g., 200 ml) with constant stirring.[3][5]

-

Isolation: Filter the resulting precipitate and wash thoroughly with water.[3]

-

Purification: Recrystallize the crude product from boiling water or dilute acetic acid to obtain the pure N-arylacetamide.[3][5]

General Protocol for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This protocol outlines the core cyclization reaction.[3]

-

Vilsmeier Reagent Preparation: In a flask equipped with a drying tube, cool N,N-dimethylformamide (DMF) (e.g., 5 ml) to 0-5°C in an ice bath.[3] Add phosphorus oxychloride (POCl₃) (e.g., 18 ml) dropwise with stirring.[3]

-

Substrate Addition: To the prepared Vilsmeier reagent, add the substituted N-arylacetamide (e.g., 4 g) portion-wise.[3]

-

Reaction: Remove the cooling bath and heat the reaction mixture at 80-90°C for 4 to 10 hours.[3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice or ice-cold water.[3][5] Neutralize the mixture with a suitable base, such as sodium carbonate solution, and stir for about 30 minutes.[3]

-

Isolation and Purification: Filter the precipitated solid, wash with water, and dry.[3][8] Recrystallize the crude product from a suitable solvent like ethyl acetate to yield the pure 2-chloro-3-formylquinoline.[3][5]

The overall experimental workflow is depicted in the diagram below.

Quantitative Data and Reaction Optimization

The yield and efficiency of the Vilsmeier-Haack synthesis of quinolines are influenced by reaction conditions and the nature of the substituents on the acetanilide starting material.

Effect of Substituents

The cyclization is significantly influenced by the electronic nature of the substituents on the N-arylacetamide. Electron-donating groups on the aromatic ring facilitate the reaction, generally leading to better yields and shorter reaction times.[4] Conversely, electron-withdrawing groups tend to result in poor yields, and substrates like nitroacetanilides may fail to produce the desired quinoline product. The reaction is highly regioselective.

Optimization of Reaction Conditions

Optimization studies have shown that the molar ratio of reagents is crucial. For instance, in the synthesis from m-methoxyacetanilide, the maximum product yield was achieved using 12 moles of POCl₃ at 90°C.

Table 1: Optimization for the Synthesis of 2-chloro-3-formyl-7-methoxyquinoline

| Entry | Molar ratio of POCl₃ | Temperature (°C) | Yield (%) |

| 1 | 3 | 80-90 | 25 |

| 2 | 5 | 80-90 | 42 |

| 3 | 8 | 80-90 | 65 |

| 4 | 10 | 80-90 | 80 |

| 5 | 12 | 90 | 92 |

| 6 | 15 | 90 | 92 |

Synthesis Yields of Various 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction has been successfully applied to synthesize a range of substituted quinolines in moderate to good yields.[5]

Table 2: Synthesis of 2-Chloro-3-formylquinolines (2a-k) from N-Arylacetamides (1a-k)

| Product | R | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2a | H | 6 | 65 | 148-150 |

| 2b | 6-CH₃ | 8 | 60 | 174-176 |

| 2c | 8-CH₃ | 10 | 55 | 138-140 |

| 2d | 6-OCH₃ | 5 | 82 | 162-164 |

| 2e | 7-OCH₃ | 2 | 92 | 158-160 |

| 2f | 8-OCH₃ | 5 | 70 | 142-144 |

| 2g | 6-Cl | 8 | 52 | 198-200 |

| 2h | 7-Cl | 6 | 75 | 194-196 |

| 2i | 8-Cl | 8 | 45 | 152-154 |

| 2j | 6-Br | 8 | 50 | 204-206 |

| 2k | 5,8-(OCH₃)₂ | 2 | 90 | 188-190 |

Spectroscopic Data

The structures of the synthesized compounds are confirmed using standard spectroscopic methods.

Table 3: Selected Spectroscopic Data for 2-Chloro-3-formylquinolines [5]

| Compound | IR (KBr) ν (cm⁻¹) | ¹H NMR (CDCl₃) δ (ppm) |

| 2a | 1685 (C=O), 1610, 1580, 1550 | 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1-7.6 (m, 4H, Ar-H) |

| 2c | 2932 (-CH₃), 1637 (C=N), 1582 (C=C), 777 (C-Cl) | 8.73 (1H, s, CH=N), 7.1-7.8 (9H, m, Ar-H), 2.44 (3H, s, -CH₃) |

| 2e | 1680 (C=O), 1615, 1600, 1550 | 10.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 7.9 (d, 1H, J=9 Hz, H-5), 7.4 (d, 1H, J=2.5 Hz, H-8), 7.2 (dd, 1H, J=9, 2.5 Hz, H-6), 4.0 (s, 3H, OCH₃) |

Further Transformations and Applications

The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are versatile chemical intermediates. The chloro and formyl groups can be readily transformed into a variety of other functionalities, providing access to a wide range of quinoline derivatives.[9]

-

Nucleophilic Substitution: The chlorine atom at the 2-position can be displaced by various nucleophiles. For example, reaction with sodium sulfide can yield the corresponding thione.

-

Formyl Group Transformations: The aldehyde group can be converted into other functional groups. For instance, it can be transformed into a cyano group using reagents like CAN-NH₃, or oxidized to an alkoxycarbonyl group with NIS-K₂CO₃ in alcohol. It can also be condensed with anilines to form Schiff bases.[5]

These transformations open pathways to novel fused heterocyclic systems and other derivatives with significant potential in drug development and materials science.

Conclusion

The Vilsmeier-Haack reaction provides a simple, efficient, and regioselective method for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from N-arylacetamides.[10] The reaction is favored by electron-donating substituents on the aryl ring. The resulting products are highly valuable synthons, allowing for extensive chemical manipulation at the 2- and 3-positions. This makes the Vilsmeier-Haack approach a cornerstone strategy for researchers and scientists in organic synthesis and drug development.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. echemcom.com [echemcom.com]

- 9. chemijournal.com [chemijournal.com]

- 10. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Profile of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide presents predicted NMR and IR data based on the analysis of its chemical structure and comparison with closely related compounds. A detailed, experimentally verified synthesis protocol is provided, alongside general methodologies for spectroscopic analysis of quinoline derivatives.

Core Data Summary

Below is a summary of the key physical and structural properties of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.66 g/mol |

| CAS Number | 323196-70-9 |

| Appearance | White solid[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. These predictions are based on established principles of spectroscopy and data from analogous quinoline structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 | Singlet | 1H | H-4 (Quinoline ring) |

| ~7.8 | Doublet | 1H | H-5 (Quinoline ring) |

| ~7.5 | Doublet | 1H | H-6 (Quinoline ring) |

| ~2.5 | Singlet | 3H | Methyl protons (C₇-CH₃) |

| ~2.4 | Singlet | 3H | Methyl protons (C₈-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~155 | C-2 (C-Cl) |

| ~150 | C-8a |

| ~148 | C-4 |

| ~140 | C-7 |

| ~138 | C-8 |

| ~130 | C-5 |

| ~128 | C-6 |

| ~127 | C-4a |

| ~125 | C-3 |

| ~20 | C₇-Methyl carbon |

| ~15 | C₈-Methyl carbon |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| ~1450, ~1380 | Medium | C-H bend (methyl) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 219 and a prominent [M+2]⁺ peak at m/z 221 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the aldehyde group (CHO), a chlorine atom (Cl), and methyl groups (CH₃).

Experimental Protocols

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[1]

This protocol describes the synthesis of the title compound from N-(2,3-dimethylphenyl)acetamide.

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Ice

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C (273 K).

-

N-(2,3-dimethylphenyl)acetamide (10 mmol) is added to the prepared Vilsmeier-Haack adduct.

-

The reaction mixture is heated to 80 °C (353 K) for 15 hours.

-

After the reaction is complete, the mixture is poured onto ice.

-

The resulting white precipitate (the crude product) is collected by filtration and dried.

-

The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

General Protocol for NMR Spectroscopic Analysis

This general procedure is applicable for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

Sample Preparation:

-

Weigh approximately 5-20 mg of the sample.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

¹H NMR Spectrum Acquisition:

-

A standard one-pulse sequence is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Data Processing:

-

The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

General Protocol for IR Spectroscopic Analysis

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

General Protocol for Mass Spectrometric Analysis

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

Sample Introduction:

-

The sample can be introduced directly into the ion source via a heated probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.

Ionization and Analysis:

-

In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation:

-

The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives information about the structure of the molecule.

References

Crystal Structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. The information presented herein is compiled from crystallographic studies and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. This document details the molecular geometry, crystal packing, and the experimental procedures used for its synthesis and structural determination.

Molecular and Crystal Structure Overview

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (C₁₂H₁₀ClNO) is a quinoline derivative characterized by a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and two methyl groups at the 7- and 8-positions of the quinoline ring. The crystallographic analysis reveals that the molecule is essentially planar.[1] All non-hydrogen atoms of the compound lie on a crystallographic mirror plane, which is perpendicular to the crystallographic b-axis.[1]

The crystal structure is organized in an orthorhombic system. The planarity of the molecule is a key structural feature, influencing its packing in the crystal lattice and potentially its interaction with biological targets.

Quantitative Crystallographic Data

The crystallographic data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO |

| Formula Weight | 219.66 g/mol |

| Crystal System | Orthorhombic |

| a | 20.4542 (13) Å |

| b | 6.7393 (4) Å |

| c | 7.5675 (4) Å |

| Unit Cell Volume (V) | 1043.16 (11) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 290 K |

| R-factor (R[F² > 2σ(F²)]) | 0.034 |

| Weighted R-factor (wR(F²)) | 0.115 |

| Goodness-of-fit (S) | 1.07 |

Data sourced from Khan et al.[1]

Experimental Protocols

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The synthesis of the title compound is achieved through a Vilsmeier-Haack reaction.[1]

Materials:

-

Phosphorus oxytrichloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

N-(2,3-dimethylphenyl)acetamide

-

Petroleum ether

-

Ethyl acetate

-

Ice

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxytrichloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).[1]

-

This adduct is then added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).[1]

-

The resulting mixture is heated to 353 K (80 °C) for 15 hours.[1]

-

After the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude product.[1]

-

The white product is collected by filtration and dried.[1]

-

Purification is carried out by recrystallization from a mixture of petroleum ether and ethyl acetate to yield single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

-

Diffractometer: Bruker SMART area-detector diffractometer

-

Data Collection Software: SMART (Bruker, 2004)

-

Cell Refinement: SAINT (Bruker, 2004)

-

Data Reduction: SAINT (Bruker, 2004)

-

Structure Solution: SHELXS97 (Sheldrick, 2008)

-

Structure Refinement: SHELXL97 (Sheldrick, 2008)

-

Molecular Graphics: X-SEED (Barbour, 2001)

-

Publication Material Preparation: publCIF (Westrip, 2009)

Data Collection and Refinement:

-

A suitable single crystal with dimensions 0.28 × 0.21 × 0.17 mm was selected for the analysis.[1]

-

Data was collected at a temperature of 290 K using Mo Kα radiation.

-

A total of 7145 reflections were measured, of which 1299 were independent.

-

An absorption correction was applied using the multi-scan method (SADABS).

-

The structure was solved and refined using the SHELXS97 and SHELXL97 programs, respectively.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Experimental and Logical Workflows

The overall process from synthesis to structure determination can be visualized as a sequential workflow.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. Understanding the solubility of this compound is critical for its purification, formulation, and application in medicinal chemistry and materials science. This document outlines its physicochemical properties, qualitative solubility profile in common organic solvents, and standardized experimental protocols for solubility determination.

Physicochemical Properties

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a solid, crystalline compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 219.66 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 156 °C | --INVALID-LINK-- |

Solubility Profile

Quinoline and its derivatives are generally characterized as being sparingly soluble in water but exhibiting good solubility in most organic solvents[2][3]. The solubility is influenced by factors such as the polarity of the solvent, the presence of functional groups that can engage in hydrogen bonding, and the overall molecular structure.

A significant indicator of the solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde comes from its synthesis and purification procedures. It has been documented that this compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture[1][4]. This implies that the compound is soluble in this solvent blend at elevated temperatures and less soluble at ambient or reduced temperatures, allowing for crystallization.

The following table summarizes the qualitative and inferred solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in various organic solvents. It is important to note that these are general guidelines, and experimental determination is recommended for precise applications.

| Solvent | Polarity Index | Qualitative Solubility | Rationale/Notes |

| Water | 10.2 | Very Slightly Soluble / Insoluble | Quinoline derivatives generally exhibit low aqueous solubility[2][3]. |

| Methanol | 6.6 | Soluble | Polar protic solvent, likely to be effective. |

| Ethanol | 5.2 | Soluble | Similar to methanol, commonly used for recrystallization of quinoline derivatives. |

| Acetone | 5.1 | Soluble | Aprotic polar solvent, generally a good solvent for quinolines. |

| Ethyl Acetate | 4.4 | Soluble | Used in the recrystallization mixture, indicating good solubility, especially when heated[1][4]. |

| Dichloromethane | 3.4 | Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform | 4.1 | Soluble | Often used as a solvent for NMR analysis of similar compounds. |

| Tetrahydrofuran (THF) | 4.2 | Soluble | A good solvent for a broad range of organic molecules. |

| Petroleum Ether | ~0.1 | Sparingly Soluble / Insoluble | Nonpolar solvent, used as an anti-solvent in the recrystallization process[1][4]. |

| Hexane | 0.1 | Sparingly Soluble / Insoluble | Similar to petroleum ether, likely to have low solubility. |

Factors Influencing Solubility

The solubility of an organic compound like 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is governed by a variety of intermolecular forces and physicochemical principles. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods are essential. The following section details a widely accepted protocol for determining the thermodynamic solubility of a solid compound in an organic solvent.

Quantitative Solubility Determination: The Shake-Flask Method (based on OECD Guideline 105)

The shake-flask method is a robust technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and quantifying the concentration of the dissolved substance.

Materials and Equipment:

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand at the test temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde of known concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Qualitative Solubility Assessment

A simpler, qualitative assessment can be performed to quickly estimate solubility.

Procedure:

-

Add approximately 10-20 mg of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde to a small test tube.

-

Add the selected organic solvent dropwise while vortexing or shaking.

-

Observe the amount of solvent required to completely dissolve the solid. This provides a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

Conclusion

While specific quantitative solubility data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde remains to be published, a strong qualitative understanding can be derived from its chemical properties and purification methods. It is expected to be readily soluble in common polar organic solvents such as alcohols, acetone, and ethyl acetate, and sparingly soluble in nonpolar solvents like hexane. For applications requiring precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. This information serves as a valuable resource for guiding experimental design, process development, and formulation studies involving this versatile quinoline derivative.

References

Theoretical Conformational Analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical conformational analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and presents visual workflows to facilitate a comprehensive understanding of the molecule's three-dimensional structure and dynamics.

Introduction to Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For quinoline derivatives such as 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, the spatial arrangement of the chloro, dimethyl, and carbaldehyde substituents relative to the quinoline core dictates its interaction with biological targets and its material characteristics. Conformational analysis, through both experimental and theoretical methods, is therefore crucial for rational drug design and the development of novel materials.

The primary conformational flexibility in 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde arises from the rotation of the carbaldehyde group around the C3-C(aldehyde) bond. This rotation gives rise to two principal planar conformers, generally referred to as the cis and trans isomers (or s-trans and s-cis), based on the orientation of the carbonyl group relative to the C4 position of the quinoline ring.

Theoretical and Experimental Conformational Data

The conformational landscape of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has been investigated through computational modeling and elucidated in the solid state by X-ray crystallography. While theoretical studies on the exact 7,8-dimethyl substituted molecule are not extensively published, robust data from the closely related 2-Chloro-7-methylquinoline-3-carbaldehyde provides valuable insights into the expected conformational preferences and energy barriers.

Computational Analysis Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the relative stabilities and rotational energy barriers of different conformers. For the analogous 2-Chloro-7-methylquinoline-3-carbaldehyde, two stable conformers have been identified.[1][2] These correspond to the trans and cis orientations of the carbaldehyde group.

Table 1: Calculated Energy Differences and Dipole Moments for Conformers of 2-Chloro-7-methylquinoline-3-carbaldehyde

| Conformer | Relative Energy (ΔE+ZPV) (kJ mol⁻¹) | Dipole Moment (Debye) |

| Trans | 0.00 | ~3.5 |

| Cis | 13.4 - 14.60 | ~6.4 |

Data extrapolated from studies on 2-Chloro-7-methylquinoline-3-carbaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory.[1][2]

The trans conformer, where the carbonyl oxygen is oriented away from the nitrogen atom of the quinoline ring, is predicted to be the more stable isomer. The energy difference between the two conformers is significant, suggesting that the trans form would be predominantly populated at room temperature.

Crystallographic Data

The solid-state conformation of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has been unequivocally determined by single-crystal X-ray diffraction. The crystallographic data reveals that in the solid state, the molecule adopts a planar conformation.

Table 2: Key Crystallographic Parameters for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 (13) |

| b (Å) | 6.7393 (4) |

| c (Å) | 7.5675 (4) |

| V (ų) | 1043.16 (11) |

| Z | 4 |

All non-hydrogen atoms of the molecule lie on a crystallographic mirror plane.

The solid-state structure confirms the planarity of the quinoline ring system and the attached substituents. This experimental finding provides a crucial benchmark for validating the results of theoretical calculations.

Methodologies for Conformational Analysis

A comprehensive understanding of the conformational preferences of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde requires a combination of computational and experimental techniques.

Computational Methodology

Density Functional Theory (DFT) has proven to be a reliable method for the conformational analysis of quinoline derivatives. A typical computational workflow is as follows:

Protocol for DFT Calculations:

-

Initial Structure: A 3D model of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is built.

-

Potential Energy Surface Scan: To identify stable conformers, a relaxed PES scan is performed by systematically rotating the dihedral angle of the carbaldehyde group (e.g., C4-C3-C=O) in small increments (e.g., 10-15 degrees).

-

Geometry Optimization: The energy minima identified from the PES scan are then fully optimized without constraints. A common and effective level of theory is B3LYP with a 6-311++G(d,p) basis set.[1][2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) corrections.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be conducted to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, that influence conformational stability.[1]

-

Thermochemical Analysis: From the output of the frequency calculations, relative energies, enthalpies, and Gibbs free energies of the conformers are determined to predict their relative populations at a given temperature.

Experimental Methodologies

3.2.1. Synthesis

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction.

Protocol for Vilsmeier-Haack Synthesis:

-

Reagent Preparation: The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0-5 °C).

-

Reaction: N-(2,3-dimethylphenyl)acetamide is added to the prepared Vilsmeier-Haack reagent.

-

Heating: The reaction mixture is heated (e.g., at 80-90 °C) for several hours to facilitate the cyclization and formylation.

-

Workup: The reaction mixture is cooled and then carefully poured onto crushed ice to hydrolyze the reaction intermediates.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the molecular conformation in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the compound are grown, for example, by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 290 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

3.2.3. NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular conformation and dynamics in solution.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR for chemical shift and coupling constant analysis.

-

¹³C NMR for carbon environment analysis.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (typically < 5 Å), which can help distinguish between conformers. For example, a NOE between the aldehyde proton and H4 would be expected for the cis conformer.

-

-

Dynamic NMR (DNMR): If the rotation around the C-C(aldehyde) bond is slow on the NMR timescale, distinct signals for the two conformers may be observed at low temperatures. By acquiring spectra at various temperatures, the coalescence temperature can be determined, and the rotational energy barrier can be calculated.

Conclusion

The conformational analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde reveals a molecule with a strong preference for a planar trans conformation, as supported by both theoretical predictions based on a close analogue and definitive X-ray crystallographic data. The provided methodologies offer a robust framework for researchers to further investigate this molecule and its derivatives. A comprehensive approach, integrating computational modeling with experimental techniques like X-ray crystallography and advanced NMR spectroscopy, is essential for a complete understanding of its structure-activity relationships, which is paramount for its application in drug development and materials science.

References

The Advent and Ascendancy of 2-Chloroquinoline-3-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 2-chloroquinoline-3-carbaldehydes has been a significant milestone in heterocyclic chemistry, providing a versatile platform for the synthesis of a myriad of complex molecules with diverse biological activities. The advent of the Vilsmeier-Haack reaction provided an efficient and straightforward route to these valuable intermediates from readily available acetanilides. This technical guide delves into the discovery, history, and synthetic methodologies associated with 2-chloroquinoline-3-carbaldehydes, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. Detailed experimental protocols, quantitative data on synthesis, and visualizations of key chemical pathways are presented to facilitate a deeper understanding and practical application of this important class of compounds.

Historical Context and Discovery

The chemistry of quinolines, bicyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, has been a subject of intense study for over a century due to their prevalence in natural products and their wide range of pharmacological properties. Within this broad class of compounds, 2-chloroquinoline-3-carbaldehydes have emerged as particularly valuable synthetic intermediates.

The pivotal moment in the history of these compounds was the application of the Vilsmeier-Haack reaction for their synthesis. This reaction, which involves the formylation of an activated aromatic ring using a Vilsmeier reagent (typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride), proved to be a highly effective method for the direct synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. This synthetic accessibility has been instrumental in unlocking the full potential of this scaffold in contemporary chemical research.[1] The reaction proceeds through a cyclization of the N-arylacetamide, incorporating the formyl group and the chloro substituent in a single transformation.

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains the most prominent and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes. The reaction is versatile, allowing for the preparation of a wide array of substituted derivatives by simply varying the starting N-arylacetamide.

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocols

Below are two detailed protocols for the synthesis of 2-chloroquinoline-3-carbaldehydes using either phosphorus oxychloride or phosphorus pentachloride as the chlorinating agent.

Protocol 1: Using Phosphorus Oxychloride (POCl₃) [2]

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and a cooling system, add the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (DMF) (3 equivalents).

-

Cooling: Stir the mixture in an ice bath for 20 minutes.

-

Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) (up to 15 equivalents) dropwise to the cooled mixture while stirring, ensuring the temperature is maintained between 0-5°C.

-

Reaction: After the addition is complete, heat the mixture at 80-90°C for a period ranging from 4 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[2][3]

Protocol 2: Using Phosphorus Pentachloride (PCl₅) [4]

-

Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide (DMF) (3 equivalents). Cool the DMF to below 0°C using an ice bath.

-

Addition of PCl₅: Slowly add phosphorus pentachloride (PCl₅) (4.5 equivalents) to the cooled DMF while stirring, ensuring the temperature remains below 0°C. Stir for 15 minutes to form the Vilsmeier reagent.

-

Addition of Acetanilide: Add the corresponding substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture under reflux with stirring for approximately 4 hours at 100°C.

-

Work-up: Upon completion, cool the mixture to 0°C and slowly pour it into ice water, followed by stirring for 10 minutes.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product is then purified by recrystallization from ethyl acetate.

Quantitative Data on Synthesis

The yields of 2-chloroquinoline-3-carbaldehydes are influenced by the nature and position of substituents on the starting acetanilide. Generally, electron-donating groups on the aromatic ring facilitate the reaction and lead to higher yields.

| Starting Acetanilide (Substitution) | Chlorinating Agent | Reaction Time (h) | Yield (%) | Reference |

| Acetanilide | POCl₃ | - | 72 | [3] |

| 4-Hydroxyacetanilide | POCl₃ | - | 66 | [3] |

| 4-Methoxyacetanilide | POCl₃ | - | 62 | [3] |

| 4-Chloroacetanilide | POCl₃ | - | 68 | [3] |

| 3-Methylacetanilide | PCl₅ | 4 | 71 | [4] |

| 4-Methylacetanilide | PCl₅ | 4 | 64 | [4] |

| 2-Methylacetanilide | PCl₅ | 16 | 60 | [4] |

| 4-Methoxyacetanilide | PCl₅ | 16 | 49 | [4] |

| 3-Methoxyacetanilide | PCl₅ | 4 | 74 | [4] |

| 4-Bromoacetanilide | PCl₅ | 4 | 28 | [4] |

| 3-Chloroacetanilide | PCl₅ | 4 | 30 | [4] |

Spectroscopic and Crystallographic Data

The structural characterization of 2-chloroquinoline-3-carbaldehydes is routinely performed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction.

Spectroscopic Data

| Compound | IR (KBr, cm⁻¹) (C=O stretch) | ¹H NMR (CDCl₃, δ ppm) (CHO proton) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 1690 | 10.59 | [3] |

| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | - | - | [3] |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1636 | 11.13 (in DMSO) | [3] |

| 2,6-Dichloroquinoline-3-carbaldehyde | 1697 | 10.58 | [3] |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | - | - | [5] |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | - | - | [5] |

Crystallographic Data

The solid-state structure of the parent compound, 2-chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO), has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8784 (9) |

| b (Å) | 3.9235 (3) |

| c (Å) | 18.1375 (12) |

| β (°) | 101.365 (4) |

| Volume (ų) | 828.72 (10) |

Data from[6].

The quinolinyl fused ring system is planar, with the formyl group slightly twisted out of this plane.[6]

Chemical Reactivity and Applications

2-Chloroquinoline-3-carbaldehydes are highly versatile building blocks due to the presence of two reactive functional groups: the aldehyde and the chloro substituent. This dual reactivity allows for a wide range of subsequent chemical transformations, leading to the synthesis of diverse and complex heterocyclic systems.

Key reactions include:

-

Cyclization Reactions: The aldehyde and chloro groups can both participate in cyclization reactions to form fused heterocyclic systems.

-

Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and Knoevenagel products, respectively.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Nucleophilic Substitution: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Caption: Reactivity of 2-chloroquinoline-3-carbaldehydes.

The derivatives of 2-chloroquinoline-3-carbaldehydes have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[7] For instance, a series of 2-chloro-quinoline-based imidazopyridines and imidazothiazoles have demonstrated significant inhibitory activity against the soybean 15-lipoxygenase (15-LOX) enzyme, with IC₅₀ values as low as ≤40 μM.[8]

Conclusion

2-Chloroquinoline-3-carbaldehydes represent a cornerstone in the synthesis of functionalized quinoline derivatives. The historical development of their synthesis, primarily through the Vilsmeier-Haack reaction, has provided the scientific community with a robust and versatile tool for the construction of complex heterocyclic molecules. The dual reactivity of the aldehyde and chloro groups offers a rich landscape for chemical exploration, leading to compounds with significant potential in drug discovery and materials science. This guide provides a foundational understanding of the discovery, synthesis, and reactivity of these important compounds, serving as a valuable resource for researchers aiming to harness their synthetic potential.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Natural Bond Orbital Analysis of Quinoline Derivatives: Unveiling Intramolecular Interactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Natural Bond Orbital (NBO) analysis as a powerful computational tool to elucidate the electronic structure, stability, and reactivity of quinoline derivatives. Quinoline and its analogues are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Understanding the intricate network of intramolecular interactions within these molecules is paramount for rational drug design and the development of novel therapeutic agents.

NBO analysis offers a quantitative framework to interpret the complex quantum mechanical wavefunction of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, aligning with the intuitive Lewis structure concept.[6][7] This approach allows for the investigation of hyperconjugative interactions, charge transfer, and delocalization of electron density, providing critical insights into the factors governing molecular stability and reactivity.[8][9]

Core Concepts of NBO Analysis

Natural Bond Orbital (NBO) analysis dissects the molecular wavefunction into a set of localized, one- and two-center orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding orbitals. The key strength of NBO analysis lies in its ability to quantify the stabilizing effects of electron delocalization from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). This is primarily evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction.[6][7]

A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater degree of electron delocalization and a more stable system.[6][7] These interactions, often referred to as hyperconjugation, play a crucial role in determining the geometry, electronic properties, and ultimately, the biological activity of quinoline derivatives.

Computational Protocol for NBO Analysis of Quinoline Derivatives

The following protocol outlines a typical computational workflow for performing NBO analysis on quinoline derivatives, as implemented in widely used quantum chemistry software packages like Gaussian.

Experimental Workflow for NBO Analysis

Caption: A typical workflow for performing NBO analysis on quinoline derivatives.

1. Molecular Structure Preparation:

-

The initial three-dimensional structure of the quinoline derivative is constructed using molecular modeling software.

-

A preliminary geometry optimization is often performed using a computationally less expensive method, such as molecular mechanics, to obtain a reasonable starting geometry.

2. Geometry Optimization and Frequency Calculation:

-

The molecular geometry is then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A commonly employed functional and basis set combination for quinoline derivatives is B3LYP with the 6-311++G(d,p) basis set.[10][11]

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

3. NBO Calculation:

-

The NBO analysis is performed on the optimized molecular geometry. This is typically done using the NBO program (e.g., NBO 3.1) as implemented within the quantum chemistry software package.[8] The calculation involves the analysis of the final wavefunction to determine the natural bond orbitals.

4. Analysis of Donor-Acceptor Interactions:

-

The output of the NBO calculation provides a detailed breakdown of the donor-acceptor interactions and their corresponding stabilization energies (E(2)).

-

These interactions reveal the flow of electron density within the molecule and highlight the key hyperconjugative effects that contribute to its stability.

Quantitative NBO Data for Quinoline Derivatives

The following tables summarize key quantitative data obtained from NBO analyses of various quinoline derivatives reported in the literature. These values provide a basis for comparing the electronic properties of different substituted quinolines.

Table 1: Stabilization Energies (E2) for Significant Intramolecular Interactions in Substituted Quinolines

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) | Molecule/Study | Reference |

| n2(O11) | π(C12-O13) | 45.25 | Salicylanilide Derivative | [9] |

| n2(O13) | σ(O11-C12) | 39.73 | Salicylanilide Derivative | [9] |

| n2(O19) | σ(C18-N20) | 23.51 | Salicylanilide Derivative | [9] |

| n3(Cl32) | π(C23-C25) | 10.53 | Salicylanilide Derivative | [9] |

| n3(Br21) | σ(C13-C17) | 9.09 | Salicylanilide Derivative | [9] |

| π(C4–C5) | π(N1–C2) | Varies with substituent | Alkylene Bridged Pd-Complexes | [12] |

| π(N1–C2) | π*(C4–C5) | Varies with substituent | Alkylene Bridged Pd-Complexes | [12] |

Table 2: Charge Transfer and Delocalization in Quinoline Derivatives

| Derivative | Net Electron Transfer | Donor Fragment | Acceptor Fragment | Key Finding | Reference |

| QNOL2 | 0.0369 e | Substrate | H2O | Highest net electron transfer from substrate to H2O. | [13] |

| QNOL3, QNOL4, CNOL4, QNAZ4 | Negative | H2O | Substrate | Net electron transfer from H2O to the substrate. | [13] |

| Phenoxazine-Quinoline Conjugates | - | Phenoxazine (Donor) | Quinoline (Acceptor) | Spatial separation of HOMO and LUMO facilitates charge transfer. | [14] |

Logical Relationships in NBO Analysis

The interpretation of NBO data follows a logical progression to correlate electronic structure with molecular properties.

Logical Flow of NBO Data Interpretation

Caption: Logical flow from NBO stabilization energy to biological activity.

Applications in Drug Development

NBO analysis provides a powerful lens through which to rationalize the structure-activity relationships (SAR) of quinoline derivatives. By quantifying the electronic effects of different substituents on the quinoline scaffold, researchers can:

-

Predict Molecular Stability: Understand how intramolecular interactions contribute to the overall stability of a drug candidate.

-

Rationalize Reactivity: Identify the most nucleophilic and electrophilic sites within a molecule, predicting its metabolic fate and potential for covalent interactions with biological targets.

-

Guide Lead Optimization: Systematically modify the electronic properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the charge distribution and hyperconjugative interactions, thereby modulating the biological activity.[15]

Conclusion

Natural Bond Orbital analysis is an indispensable computational tool for researchers and drug development professionals working with quinoline derivatives. It provides a detailed and quantitative picture of the intramolecular forces that govern the stability, reactivity, and ultimately, the therapeutic potential of these important heterocyclic compounds. By integrating NBO analysis into the drug discovery pipeline, scientists can make more informed decisions in the design and optimization of novel quinoline-based drugs with improved efficacy and safety profiles.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]

- 10. dergi-fytronix.com [dergi-fytronix.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenoxazine-Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reactions of the Aldehyde Group in 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a highly versatile synthetic intermediate belonging to the class of 2-chloroquinoline-3-carbaldehydes.[1] These compounds are pivotal in medicinal chemistry and materials science due to the reactivity of their functional groups: the nucleophilically displaceable chloro group at the C2 position and the electrophilic aldehyde group at the C3 position. The aldehyde functionality, in particular, serves as a gateway for a multitude of chemical transformations, including condensation, reduction, oxidation, and cyclization reactions.[2] This reactivity allows for the construction of a diverse array of complex heterocyclic systems, many of which exhibit significant pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

These application notes provide a detailed overview of the key reactions involving the aldehyde group of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Application Notes: Key Reactions of the Aldehyde Group

The aldehyde group of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a primary site for synthetic modification. Its reactions can be broadly categorized as follows:

Condensation Reactions

Condensation reactions are among the most utilized transformations for this aldehyde, providing a powerful tool for C-C and C-N bond formation.

-

Knoevenagel Condensation: The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a cornerstone for extending the carbon skeleton. This reaction is typically catalyzed by a weak base like piperidine or triethylamine and is a key step in synthesizing various fused heterocyclic systems and compounds with potential biological activity.[5] Eco-friendly protocols using ultrasonic irradiation in solvent-free media have also been developed to improve yields and reduce reaction times.

-

Schiff Base Formation: The aldehyde readily condenses with primary amines, anilines, hydrazines, semicarbazides, and hydroxylamine to form the corresponding imines (Schiff bases), hydrazones, semicarbazones, and oximes.[1] These products are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing more complex molecules, such as pyrazolo[3,4-b]quinolines and azetidinones.[1][4]

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to a primary alcohol, (2-chloro-7,8-dimethylquinolin-3-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting alcohol is a valuable intermediate that can undergo further reactions, such as esterification, to produce a new series of derivatives.

Oxidation of the Aldehyde Group

Oxidation of the aldehyde group yields the corresponding 2-chloro-7,8-dimethylquinoline-3-carboxylic acid. This can be accomplished using various oxidizing agents, with alkaline silver nitrate being a documented method for the parent 2-chloroquinoline-3-carbaldehyde.[2] The resulting carboxylic acid is a key precursor for the synthesis of amides, esters, and other acid derivatives, further expanding the molecular diversity accessible from the starting aldehyde.

Cyclization Reactions

The aldehyde group is frequently involved in intramolecular or multi-component reactions that lead to the formation of new heterocyclic rings fused to the quinoline core. Often, the reaction involves both the aldehyde and the C2-chloro substituent. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]quinolines, a class of compounds investigated for their biological activities.[4] Similarly, reaction with sodium azide can yield tetrazolo[1,5-a]quinolines.[1]

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for typical reactions involving the aldehyde group of 2-chloroquinoline-3-carbaldehydes, providing a comparative overview of conditions and outcomes.

Table 1: Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | >90 | General Protocol |

| Ethyl Cyanoacetate | N-ethyl diisopropyl amine | None (Ultrasonic) | Room Temp. | 15-20 min | High |

| Malononitrile | DBU/Water | Water | Room Temp. | 5-10 min | ~95 | General Protocol[6] |

Table 2: Schiff Base and Hydrazone Formation

| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Anilines | Acetic Acid (cat.) | Ethanol | Room Temp. | 8-10 h | 88-98 | [7] |

| Phenylhydrazine | Acetic Acid (cat.) | Ethanol | Reflux | 3-5 h | >90 | General Protocol[1] |

| Semicarbazide | Acetic Acid (cat.) | Ethanol | Reflux (Microwave) | 5-10 min | High | |

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Reduction | NaBH₄ | Methanol | Room Temp. | 1-2 h | High |

| Oxidation | Alkaline AgNO₃ | Ethanol | Reflux | 4-6 h | 80-90 |[2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction.[8]

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

Procedure:

-

Prepare the Vilsmeier-Haack adduct by slowly adding phosphorus oxychloride (7.0 mmol) to ice-cold N,N-dimethylformamide (3.0 mmol) under constant stirring at 0°C (273 K).

-

To this adduct, add N-(2,3-dimethylphenyl)acetamide (1.0 mmol) portion-wise.

-

Heat the reaction mixture at 80°C (353 K) for 15 hours.

-

After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

A solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product. Purify by recrystallization from a petroleum ether/ethyl acetate mixture to yield the title compound as a white solid.[8]

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add malononitrile (1.1 mmol) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Formation of a Schiff Base with Aniline

Materials:

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

-

Aniline

-

Glacial Acetic Acid

-

Absolute Ethanol

Procedure:

-

In a 100 mL flask, dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (10 mmol) in absolute ethanol (50 mL).

-

Add aniline (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 8-10 hours.[7] Monitor the reaction by TLC.

-

Once the reaction is complete, the resulting solid precipitate is collected by filtration.

-

Wash the solid with water, then with a small amount of cold ethanol.

-

Dry the product and recrystallize from ethanol to obtain the pure Schiff base.

Protocol 4: Reduction to (2-chloro-7,8-dimethylquinolin-3-yl)methanol

Materials:

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (1.0 mmol) in methanol (15 mL) in a flask at 0°C.

-

Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

Visualizations

Caption: General workflow for synthesis and subsequent reactions.

Caption: Reaction pathway for Knoevenagel condensation.

Caption: Logical relationships of key aldehyde group reactions.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijartet.com [ijartet.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. ajgreenchem.com [ajgreenchem.com]